Miglustat O-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₁₆H₂₉NO₁₀ |
|---|---|
Molecular Weight |
395.4 |
Synonyms |
(2S,3S,4S,5R,6R)-6-(((2R,3R,4R,5S)-1-Butyl-3,4,5-trihydroxypiperidin-2-yl)methoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Glucuronide conjugates are ubiquitous in drug metabolism and natural product biochemistry. Below is a systematic comparison of Miglustat O-β-D-Glucuronide with structurally or functionally related compounds, emphasizing differences in biological activity, metabolic pathways, and applications.
Table 1: Comparative Analysis of this compound and Analogous Glucuronides
*Calculated based on parent compound and glucuronic acid (MW 194.14 g/mol).
Key Differences and Research Findings
Structural and Metabolic Specificity :
- This compound is an O-glucuronide , whereas compounds like carvedilol N′-β-D-glucuronide are N-glucuronides . N-Glucuronides are less stable under acidic conditions due to hydrolytic cleavage of the glycosidic bond , whereas O-glucuronides (e.g., Miglustat’s) are more resistant to degradation.
- The position of glucuronidation significantly impacts bioactivity. For example, hesperetin-7-O-β-D-glucuronide exhibits vasodilatory effects, while its 3′-O-isomer is inactive . Similarly, luteolin-3′-O-β-D-glucuronide shows photoprotective activity (120% cell viability at 0.01 mg/mL) , whereas other positional isomers (e.g., luteolin-7-O-glucuronide) are less studied.
Biological Roles: this compound is primarily a detoxification metabolite, facilitating renal excretion of Miglustat. In contrast, flavonoid glucuronides like luteolin-3′-O-β-D-glucuronide and quercetin-3-O-β-D-glucuronide retain bioactivity, acting as antioxidants or modulators of efflux transporters . Resveratrol 3-O-β-D-glucuronide is a major circulating metabolite in humans, contributing to resveratrol’s systemic effects despite lower intrinsic activity than the parent compound .
Analytical Challenges: Isomeric glucuronides (e.g., darunavir O- vs. N-glucuronides) require advanced techniques like HPLC/MS/MS with ion/molecule reactions for differentiation .
Q & A
Q. What are the established methods for synthesizing and characterizing Miglustat O-β-D-Glucuronide?
this compound is typically synthesized via enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) or microbial biocatalysts. For example, engineered E. coli strains expressing recombinant UGTs (e.g., GcaC from Streptomyces chromofuscus) can efficiently conjugate glucuronic acid to the parent compound, Miglustat (N-Butyldeoxynojirimycin) . Chemical synthesis may involve protecting group strategies, as seen in flavonoid glucuronide synthesis, followed by deprotection and purification . Characterization employs:
- NMR spectroscopy (¹H, ¹³C) to confirm β-configuration via anomeric proton coupling constants (J ≈ 7.5 Hz) and aromatic proton shifts .
- HPLC-MS for purity assessment and molecular weight verification .
- Hygroscopic stability testing , as the compound degrades above 170°C and requires storage under inert atmospheres at -20°C .
Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?
Key methodologies include:
- Reverse-phase HPLC with UV/fluorescence detection, optimized using C18 columns and aqueous/organic mobile phases (e.g., methanol:water) .
- High-resolution mass spectrometry (HR-MS) to confirm the molecular ion ([M-H]⁻ at m/z 417.38) and detect degradation products .
- ¹H/¹³C NMR for structural elucidation, particularly to identify glucuronide conjugation sites via downfield shifts in aromatic protons (e.g., 5.17–5.22 ppm for anomeric protons) .
- Stability studies under varying pH, temperature, and humidity to determine optimal storage conditions (-20°C, inert atmosphere) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep at -20°C in airtight, inert containers to prevent hygroscopic degradation .
- Waste disposal : Segregate chemical waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .
- Personal protective equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .
Advanced Research Questions
Q. Which UGT isoforms are implicated in the metabolic formation of this compound, and how can this be experimentally validated?
While direct evidence for Miglustat-specific UGTs is limited, analogous studies on dolutegravir glucuronidation identify UGT1A1, UGT1A3, and UGT1A9 as primary isoforms in hepatic/renal tissues . To validate:
Q. How can bioconversion yields of this compound be optimized in microbial or enzymatic systems?
Critical parameters include:
- Substrate concentration : Optimal resveratrol glucuronidation occurs at 0.5 mM; higher concentrations reduce conversion rates due to enzyme saturation .
- pH and temperature : For UGTs, pH 6.5–7.5 and 37–40°C maximize activity .
- Whole-cell biocatalysts : Engineered E. coli BL21(DE3) strains achieve >80% conversion rates in 3-hour reactions .
- Scale-up strategies : Maintain dissolved oxygen and agitation in 1-L bioreactors to preserve enzyme stability .
Q. What computational approaches predict this compound’s glucuronidation sites and interactions with efflux transporters?
- Molecular docking : Model Miglustat’s structure against UGT active sites (e.g., UGT1A1 homology models) to identify favored conjugation positions (e.g., hydroxyl groups) .
- QSAR modeling : Use glucuronidation site data to generate pharmacophores for UGT substrate specificity and transporter interactions (e.g., MRP2/BCRP affinity) .
- Machine learning : Train algorithms on flavonoid glucuronide datasets to predict Miglustat’s metabolic fate and efflux kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
